molecular formula C6H8N2OS B13684999 2-Amino-2-(3-thienyl)acetamide

2-Amino-2-(3-thienyl)acetamide

Cat. No.: B13684999
M. Wt: 156.21 g/mol
InChI Key: ZKVQUGHXIWBGMN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-thienyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring (a sulfur-containing aromatic system) substituted at the 3-position and an acetamide group. Thiophene-based acetamides are often investigated for their bioactivity, including anti-inflammatory, antimicrobial, and enzyme-modulating properties, owing to the electronic and steric effects of the thiophene moiety .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-2-thiophen-3-ylacetamide

InChI

InChI=1S/C6H8N2OS/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H2,8,9)

InChI Key

ZKVQUGHXIWBGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-thienyl)acetamide typically involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under specific conditions. One common method is the condensation reaction between thiophene-3-carboxylic acid and an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Amino-2-(3-thienyl)acetamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-2-(3-thienyl)acetamide Thiophene (3-position), acetamide C₆H₈N₂OS 156.2 (theoretical) Hypothesized bioactivity (unconfirmed)
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide 2-chlorobenzoyl, ethyl-thiophene, acetamide C₁₅H₁₅ClN₂O₂S 322.8 Crystal structure resolved; used in Clotiazepam synthesis
2-Amino-2-[4-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl, acetamide C₉H₉F₃N₂O 218.0 High polarity due to CF₃ group; biochemical research
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone core, ethylamino-acetamide C₁₈H₁₈N₄O₂ 338.4 Anti-inflammatory activity (exceeds Diclofenac)
2-{[4-Oxo-2-thioxo-5-(3,4,5-TMBz)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-TFMP]acetamide Thiazolidinone, trifluoromethylphenyl C₂₂H₁₈F₃N₃O₅S₃ 557.6 NMR-documented (δ 3.73–9.89); antimicrobial potential

Key Observations :

  • Electronic Effects: The trifluoromethyl group in 2-Amino-2-[4-(trifluoromethyl)phenyl]acetamide enhances electronegativity and metabolic stability compared to the thiophene-based analogs .
  • Bioactivity: The quinazolinone derivative (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide) demonstrates superior anti-inflammatory activity (vs. Diclofenac), likely due to hydrogen-bonding interactions with biological targets .
  • Synthetic Utility: Thiophene-acetamide derivatives (e.g., 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide) are key intermediates in benzodiazepine synthesis (e.g., Clotiazepam), leveraging the thiophene ring’s aromaticity for structural stability .

Table 2: Functional Comparisons

Compound Biological Activity/Application Efficacy/Safety Notes References
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide Precursor for anxiolytic drugs (Clotiazepam) Low ulcerogenic potential in preclinical models
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Anti-inflammatory agent 30% higher activity than Diclofenac; moderate GI toxicity
2-{[4-Oxo-2-thioxo-5-(3,4,5-TMBz)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-TFMP]acetamide Antimicrobial/antifungal candidate 89% yield in synthesis; no toxicity data
2-Cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide Chemical intermediate for heterocyclic systems High purity (≥95%); used in material science

Critical Insights :

  • Thiophene vs. Benzene Rings: Thiophene-containing analogs exhibit enhanced π-stacking interactions in crystal structures (e.g., mean C–C bond length = 0.004 Å in 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide) compared to purely aromatic systems, influencing drug-receptor binding .
  • Safety Profiles: Most acetamide derivatives show moderate toxicity, but substituents like trifluoromethyl or thiazolidinone rings may require rigorous toxicological evaluation .

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